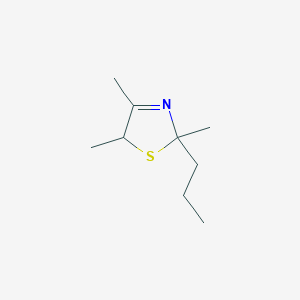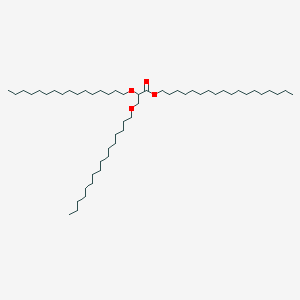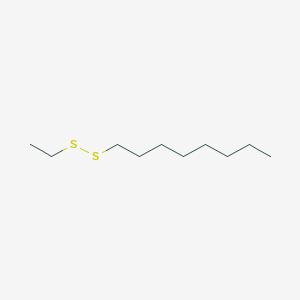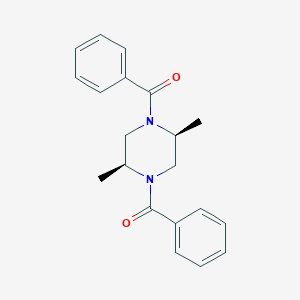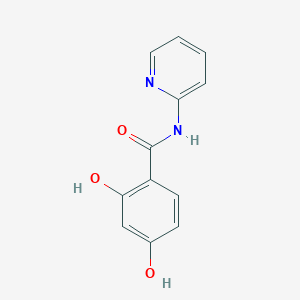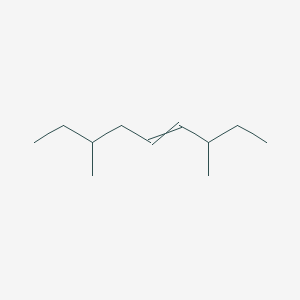
3,3-Dimethyl-1,4-dioxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-dioxepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of concentrated sulfuric acid to form an intermediate, which is then further reacted with meta-chloroperoxybenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally follows similar synthetic routes as those used in laboratory settings. The key steps involve cyclization reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1,4-dioxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
3,3-Dimethyl-1,4-dioxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biodegradable Materials: The compound is used to improve the hydrophobicity and mechanical properties of aliphatic polyesters, making them more suitable for various applications.
Biomedical Research: Due to its biocompatibility and biodegradability, it is explored for use in tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1,4-dioxepan-2-one in its applications primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains, which can then be used to create various biodegradable materials. The molecular targets and pathways involved include the interaction of the compound with catalysts that facilitate the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxepan-2-one: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and properties.
Trimethylene Carbonate: Another cyclic ester used in biodegradable polymers, but with different mechanical properties and degradation rates.
1,4-Dioxane-2-one: Similar cyclic structure but with different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
3,3-Dimethyl-1,4-dioxepan-2-one is unique due to its specific ring structure and the presence of dimethyl groups, which enhance its stability and reactivity in certain chemical reactions. These properties make it particularly useful in the synthesis of specialized biodegradable polymers with tailored properties for specific applications.
Propriétés
Numéro CAS |
65738-44-5 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3,3-dimethyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)6(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
Clé InChI |
FXODQHOZBAIZJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



